molecular formula C17H15NO3 B1673176 Juzirine CAS No. 64069-53-0

Juzirine

Cat. No. B1673176
CAS RN: 64069-53-0
M. Wt: 281.3 g/mol
InChI Key: XUCRLUHFLBPVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Juzirine is an organic compound that belongs to the class of benzylisoquinolines . These are organic compounds containing an isoquinoline to which a benzyl group is attached . Juzirine has been detected, but not quantified in, fruits .


Synthesis Analysis

A high-performance liquid chromatographic method was developed for the separation and determination of seven alkaloids in “sanjoin” (the seeds of Zizyphus jujuba, Rhamnaceae), a plant with potent sedative activity . Two known alkaloids, juzirine and lysicamine, were newly isolated from "sanjoin" .


Molecular Structure Analysis

The molecular formula of Juzirine is C17H15NO3 . Its average mass is 281.306 Da and its monoisotopic mass is 281.105194 Da .


Chemical Reactions Analysis

The complexity of systems of chemical reactions makes it difficult to determine the effect uncertainties in rate constants and other parameters have on the behavior of the species concentrations . Mathematically, the sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

Juzirine is a natural substance and extractive . Its solubility in water is estimated to be 98.02 mg/L at 25 °C . The XlogP3-AA value is 3.30 (est), which is a measure of its lipophilicity .

Future Directions

While many of the traditional uses of Ziziphus jujuba var. spinosa (from which Juzirine is derived) are well established, the relationship between structure and function still needs to be further studied . In order to better pave the way for research and the establishment of quality control standards for Ziziphus jujuba var. spinosa, it will be very important to elucidate its pharmacological mechanisms of action and explore new clinical effects .

properties

CAS RN

64069-53-0

Product Name

Juzirine

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol

InChI

InChI=1S/C17H15NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-7,9-10,19-20H,8H2,1H3

InChI Key

XUCRLUHFLBPVRO-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC=C(C=C3)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC=C(C=C3)O)O

Appearance

Solid powder

melting_point

203-205°C

Other CAS RN

64069-53-0

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Juzirine; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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